molecular formula C11H6ClF3N2O2S B1436258 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid CAS No. 1823182-73-5

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid

Cat. No. B1436258
M. Wt: 322.69 g/mol
InChI Key: KJBFEPGLDWEBED-UHFFFAOYSA-N
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Description

The compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The molecule also contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The trifluoromethyl group attached to the pyridine ring could potentially influence the electronic properties of the molecule .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Babu et al. (2016) focuses on the synthesis of carboxylic acid derivatives with antithrombotic agents. The synthesis involved the reaction of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid with substituted halo anilines. The compounds showed moderate to good antimicrobial activity.

Molecular and Supramolecular Structure Studies

  • Research by Castiñeiras et al. (2018) involved the study of molecular and supramolecular structures of compounds derived from 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid. They synthesized a Hg(II) complex and analyzed it using X-ray diffractometry.

Logistic Flexibility in Preparation

  • Cottet and Schlosser (2004) discussed the preparation of isomeric halopyridinecarboxylic acids, including the 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid, focusing on the logistic flexibility and accessibility of model substrates for functionalization (Cottet & Schlosser, 2004).

Novel Compound Synthesis

  • Kumar and Mashelkar (2007) synthesized new 1, 2, 4 triazoles containing 2H-pyrano [2, 3-b] pyridine moiety using a compound structurally related to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid (Kumar & Mashelkar, 2007).

Biological Assessment of Novel Compounds

  • A study by Karpina et al. (2019) developed a method for synthesizing novel acetamides and conducted biological assessments of the compounds synthesized, which are structurally related to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid.

Metalations and Functionalizations

  • Research by Cottet et al. (2004) involves the conversion of compounds including 3-chloro-2-(trifluoromethyl)pyridine into carboxylic acids, highlighting the functionalization process of similar compounds.

Synthesis and Antimicrobial Activity

  • El-Sayed (2006) reported on the synthesis of 1,2,4-triazole derivatives, starting from compounds related to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid, demonstrating their antimicrobial activity (El-Sayed, 2006).

Crystal Structure and Computational Study

  • Shen et al. (2012) conducted a study on the crystal structure and computational study of compounds similar to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid, focusing on pyrazole derivatives (Shen et al., 2012).

Future Directions

Trifluoromethylpyridines, such as the one in this compound, are a key structural motif in active agrochemical and pharmaceutical ingredients . Therefore, the study and application of these compounds are expected to continue to grow in the future .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O2S/c1-4-7(10(18)19)17-9(20-4)8-6(12)2-5(3-16-8)11(13,14)15/h2-3H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBFEPGLDWEBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133350
Record name 4-Thiazolecarboxylic acid, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid

CAS RN

1823182-73-5
Record name 4-Thiazolecarboxylic acid, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823182-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylic acid
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